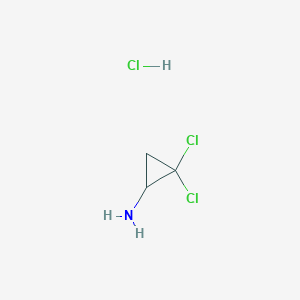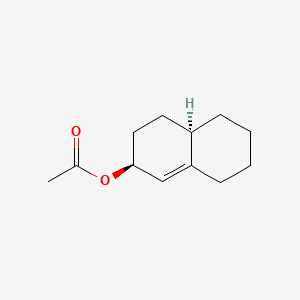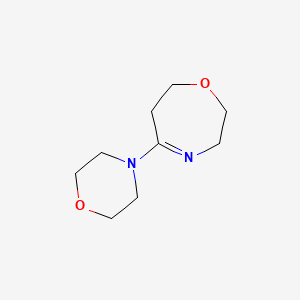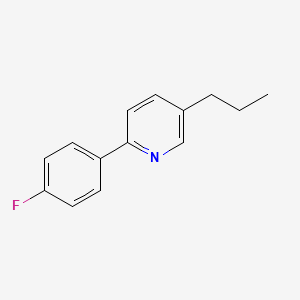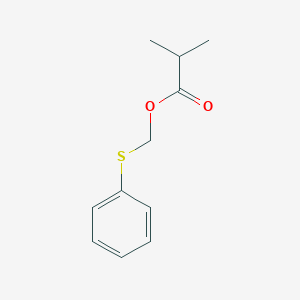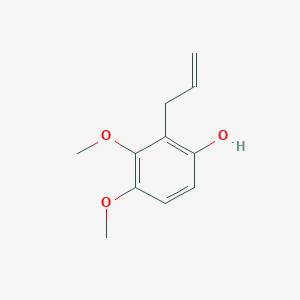
Propanethioic acid, 2-cyano-, S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanethioic acid, 2-cyano-, S-methyl ester is an organic compound with the molecular formula C5H7NOS It is a thioester derivative, characterized by the presence of a cyano group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanethioic acid, 2-cyano-, S-methyl ester can be achieved through several methods. One common approach involves the reaction of propanethioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Propanethioic acid, 2-cyano-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanethioic acid, 2-cyano-, S-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which propanethioic acid, 2-cyano-, S-methyl ester exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioester moiety can undergo hydrolysis to release thiol groups. These interactions can modulate enzyme activity and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Propanethioic acid, S-(2-methylpropyl) ester: Similar structure but lacks the cyano group.
Propanoic acid, 3-cyano-, methyl ester: Similar structure but contains a carboxylic acid ester instead of a thioester.
Uniqueness
Propanethioic acid, 2-cyano-, S-methyl ester is unique due to the presence of both a cyano group and a thioester moiety. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
107427-81-6 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
S-methyl 2-cyanopropanethioate |
InChI |
InChI=1S/C5H7NOS/c1-4(3-6)5(7)8-2/h4H,1-2H3 |
InChI Key |
BJTPIIQTIDHLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


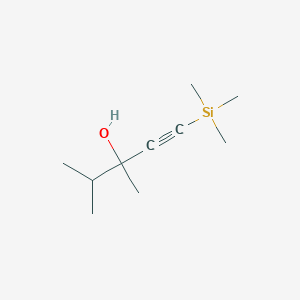
![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/structure/B14319039.png)
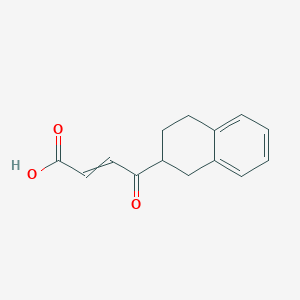
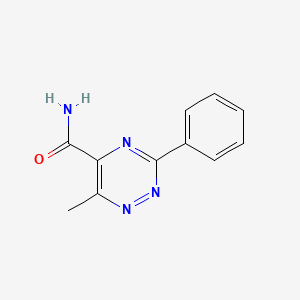
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
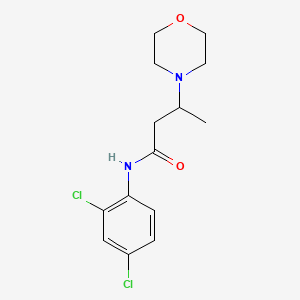
![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
